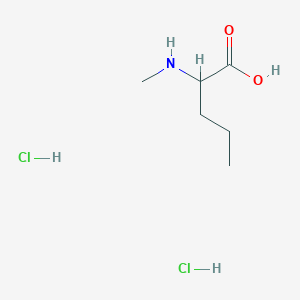

N-Methylnorvaline dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.2ClH/c1-3-4-5(7-2)6(8)9;;/h5,7H,3-4H2,1-2H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHJZUGBMHVJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of N Methylated Amino Acid Research

The study of N-methylated amino acids is not a new frontier in biochemical science. The post-translational methylation of the α-N-terminal amino group of proteins was first documented over four decades ago. nih.gov Initially, the functional significance of this modification was primarily associated with protein stability. nih.gov Early scientific reports inferred that the N-α-methyl group acted as a "blocking" agent, protecting methylated proteins from degradation via the N-degron pathway. nih.gov For instance, N-α-methylation was observed to enhance the stability of cytochrome c-557, shielding it from the activity of aminopeptidases. nih.gov While this role in promoting protein stability remains a valid and accepted function, subsequent research has unveiled a more complex and widespread importance of N-methylation in various cellular processes. nih.gov In the last decade, significant focus has been placed on refining the chemical synthetic methodologies for the N-methylation of amino acids to support further research. nih.gov

Significance Within Amino Acid and Peptide Chemistry

The introduction of a methyl group to the nitrogen atom of an amino acid residue, a process known as N-methylation, is a minimal yet powerful modification in peptide chemistry. nih.govresearchgate.net This seemingly simple alteration can profoundly enhance the pharmaceutical properties of peptides. researchgate.net Peptides containing N-methylated amino acids often exhibit increased stability against proteolytic degradation, which is breakdown by protease enzymes. researchgate.netacs.org This modification can also lead to improved metabolic stability and enhanced oral bioavailability, critical challenges in the development of peptide-based therapeutics. researchgate.netkrisp.org.za

From a structural standpoint, N-methylation introduces conformational rigidity into the peptide backbone. acs.org This can help to produce stable foldamers with distinct topologies compared to their natural peptide counterparts. researchgate.net The increased hydrophobicity and fixed positive charge (in the case of full methylation) at the N-α site can also modulate how a peptide interacts with its biological targets, such as receptors or enzymes. nih.govresearchgate.net Consequently, N-methylated amino acids are highly desirable building blocks for creating enzyme inhibitors, receptor antagonists, and agonists, and for use in combinatorial chemistry to screen for new potential drug candidates. nih.govresearchgate.net The ribosomal incorporation of N-methyl amino acids is also an area of active research, aiming to expand the chemical diversity of peptide libraries for drug discovery. acs.org

Overview of N Methylnorvaline Dihydrochloride As a Research Intermediate

Strategies for De Novo Synthesis of N-Methylnorvaline Isomers

The creation of N-Methylnorvaline from basic chemical building blocks, known as de novo synthesis, can be approached through various multi-step pathways. These methods are essential for producing the different spatial arrangements, or isomers, of the molecule.

Multi-Step Synthetic Pathways

The synthesis of N-methylnorvaline can be achieved through a series of chemical reactions. A common starting material is n-valeric acid. google.comresearchgate.netpatsnap.com The process typically involves the following key transformations:

Acyl Chlorination: The initial step converts n-valeric acid into its more reactive form, n-valeryl chloride, often using a reagent like thionyl chloride. google.comresearchgate.netpatsnap.com

Bromination: The n-valeryl chloride then undergoes bromination to introduce a bromine atom at the alpha-position, adjacent to the carbonyl group, yielding α-bromo-n-valeryl chloride. google.comresearchgate.net

Ammonolysis: The α-bromo-n-valeryl chloride is treated with ammonia (B1221849) to replace the bromine atom with an amino group, forming racemic α-aminovaleramide. google.com

Reductive Methylation: A crucial step for introducing the N-methyl group is reductive alkylation. This process involves the reaction of the amino group with formaldehyde (B43269) to form a Schiff base, which is then reduced to a secondary or tertiary amine. hamptonresearch.comresearchgate.net This method can be used to methylate the α-amino group of the norvaline precursor. nih.gov

This series of reactions produces a racemic mixture, meaning it contains equal amounts of both the L- and D-isomers of N-methylnorvaline. Further purification steps are necessary to isolate the desired isomer.

Table 1: Example of a Multi-Step Synthetic Pathway for L-Norvaline

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Acyl Chlorination | n-Valeric acid, Thionyl chloride | n-Valeryl chloride |

| 2 | Bromination | n-Valeryl chloride, Bromine | α-Bromo-n-valeryl chloride |

| 3 | Ammonolysis | α-Bromo-n-valeryl chloride, Liquid ammonia | Racemic α-Aminovaleramide |

| 4 | Resolution | Racemic α-aminovaleramide | L-Aminovaleramide tartrate |

| 5 | Recrystallization | L-Aminovaleramide tartrate | Purified L-Aminovaleramide |

| 6 | Hydrolysis | Purified L-Aminovaleramide | L-Norvaline |

This table outlines a general synthetic route to L-norvaline, a precursor for N-methyl-L-norvaline. The N-methylation step would follow this synthesis.

Stereoselective Synthesis of Enantiomers (e.g., L-N-Methylnorvaline)

For many biological applications, a specific enantiomer, such as L-N-Methylnorvaline, is required. Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for resolving a racemic mixture.

One common strategy involves starting with the desired enantiomer of the parent amino acid, in this case, L-norvaline. The N-methylation is then carried out on this stereochemically pure starting material. Reductive methylation using formaldehyde and a reducing agent is a widely used method for this purpose. nih.gov

Another approach involves the use of a chiral auxiliary. This is a temporary chemical group that directs the reaction to produce the desired stereoisomer. After the key stereocenter is established, the auxiliary is removed. While effective, this method adds extra steps to the synthesis.

A more advanced technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to produce large quantities of the desired enantiomer. For instance, copper-catalyzed N-methylation of amines using paraformaldehyde as a C1 source has been reported. acs.org

Derivatization Techniques for Functionalization

Derivatization involves chemically modifying a molecule to enhance its properties or to prepare it for further reactions. For N-Methylnorvaline, derivatization is crucial for its use in research, particularly in peptide synthesis.

N-Acylation Methods for Research Applications

N-acylation is the process of adding an acyl group (R-C=O) to the nitrogen atom of the N-methylamino group. This is a fundamental reaction in peptide synthesis, where an amino acid is coupled to the growing peptide chain.

Various methods have been developed for N-acylation. orientjchem.org These often involve activating the carboxylic acid of the incoming amino acid to make it more reactive. Common acylating reagents include acetic anhydride (B1165640) or acetyl chloride. orientjchem.org However, the steric hindrance of the N-methyl group can make this reaction challenging, sometimes requiring specialized coupling reagents. acs.org

Table 2: Common Reagents for N-Acylation

| Reagent Class | Specific Examples | Application Notes |

| Acid Halides | Acetyl chloride | Highly reactive, may require a base to neutralize the resulting acid. |

| Acid Anhydrides | Acetic anhydride | Common and effective acylating agent. orientjchem.org |

| Coupling Reagents | DCC, EDC, HATU, PyBOP | Used to facilitate amide bond formation, especially in peptide synthesis. acs.orgluxembourg-bio.comnih.gov |

This table provides examples of reagent classes and specific reagents used for N-acylation reactions.

Esterification and Amide Bond Formation

Esterification: The carboxyl group of N-Methylnorvaline can be converted into an ester. Amino acid methyl esters are important intermediates in organic synthesis. nih.gov This transformation is often achieved by reacting the amino acid with an alcohol, such as methanol, in the presence of a catalyst like trimethylchlorosilane. nih.gov Esterification protects the carboxyl group during subsequent reactions and can improve solubility.

Amide Bond Formation: The formation of an amide bond between the N-methylamino group of N-Methylnorvaline and a carboxylic acid is a key step in incorporating it into a peptide chain. researchgate.net Due to the increased steric bulk and altered reactivity of the N-methylated amine, this coupling can be more difficult than with primary amines. acs.org

Specialized coupling reagents and conditions are often necessary to achieve efficient amide bond formation with N-methylated amino acids. acs.orgnih.gov For example, bis(trichloromethyl) carbonate (BTC) has been found to be an effective reagent for forming N-methyl amide bonds. acs.org Nickel-catalyzed methods have also been developed for the formation of amide bonds from methyl esters. nih.gov

Role in Peptide Synthesis Methodologies

The incorporation of N-methylated amino acids like N-Methylnorvaline into peptides is a valuable strategy in medicinal chemistry. N-methylation can confer several beneficial properties to a peptide, including:

Increased Proteolytic Stability: The N-methyl group can protect the adjacent peptide bond from being cleaved by proteases, enzymes that break down proteins and peptides. nih.gov

Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes. nih.govmonash.edu

Conformational Rigidity: The presence of an N-methyl group restricts the rotation around the peptide bond, leading to a more defined three-dimensional structure. nih.gov This can be important for binding to a specific biological target.

The synthesis of peptides containing N-methylated amino acids is often performed using solid-phase peptide synthesis (SPPS). nih.gov In SPPS, the peptide is built step-by-step on a solid support. youtube.com The coupling of N-methylated amino acids in SPPS can be challenging and may require optimized coupling reagents and longer reaction times to achieve high yields. nih.gov Reagents like PyAOP and PyBOP/HOAt have shown promise for these difficult couplings. nih.gov

The unique properties imparted by N-methylation make N-Methylnorvaline a valuable building block for designing peptides with improved therapeutic potential.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. bachem.com The incorporation of N-methylated amino acids like N-methylnorvaline into SPPS protocols requires specific strategies to overcome the steric hindrance associated with the N-methyl group, which can impede coupling reactions. mdpi.comnih.gov

Challenges in SPPS:

The primary challenge in incorporating N-methylated amino acids is the reduced reactivity of the secondary amine, which makes peptide bond formation more difficult compared to the primary amines of standard amino acids. mdpi.comnih.gov This can lead to lower coupling yields and the potential for side reactions. nih.gov Additionally, the presence of N-methylated residues can induce the formation of secondary structures in the growing peptide chain, leading to aggregation on the resin and further hindering reactions. sigmaaldrich.comnih.gov

Strategies and Reagents:

To address these challenges, specialized coupling reagents and optimized reaction conditions are employed. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and PyBOP in the presence of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have shown promise in facilitating the difficult couplings between an N-methylated amino acid and another amino acid. nih.gov

Another approach involves the on-resin N-methylation of a standard amino acid after it has been incorporated into the peptide chain. This method avoids the direct coupling of a sterically hindered N-methylated amino acid. acs.orgcapes.gov.br A common procedure involves a three-step process of sulfonylation, methylation, and desulfonylation. acs.org

Table 1: Comparison of SPPS Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Advantages | Disadvantages |

| PyAOP/HOAt | High coupling efficiency for sterically hindered amino acids. nih.gov | Can be expensive. |

| PyBOP/HOAt | Effective for difficult couplings. nih.gov | May require longer reaction times. |

| HATU/HOAt | Commonly used with good results. | Potential for racemization. |

| DIC/Oxyma Pure | A safer alternative to benzotriazole-based reagents. acs.org | May have lower efficiency for the most difficult couplings. |

Solvents and Resins in SPPS:

The choice of solvent is critical for successful SPPS. Solvents must effectively swell the resin and solvate the growing peptide chain to ensure efficient reactions. peptide.com Commonly used solvents include N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.com For sequences prone to aggregation, the use of chaotropic salts or alternative solvent mixtures can be beneficial. sigmaaldrich.com

The selection of the solid support (resin) also plays a crucial role. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide). uci.edu For instance, 2-chlorotrityl chloride resin is often used for preparing peptides with a C-terminal carboxylic acid, while Rink amide resin is used for peptide amides. uci.edu

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. bachem.comnih.gov In the context of N-methylnorvaline, solution-phase methods often involve the pre-synthesis of N-methylated amino acid building blocks. mdpi.com

Synthesis of N-Methylated Amino Acid Building Blocks:

Several methods exist for the synthesis of N-methylated amino acids prior to their use in peptide synthesis. mdpi.com One classical approach is the SN2 displacement of α-bromo acids with methylamine. mdpi.com More modern and efficient methods have also been developed to provide optically pure N-methyl-amino acids. nih.govdp.tech

Coupling in Solution:

Once the N-methylnorvaline building block is prepared, it can be coupled to other amino acids or peptide fragments in solution. Standard peptide coupling reagents can be used, but as with SPPS, the steric hindrance of the N-methyl group may necessitate longer reaction times or the use of more potent activating agents.

Table 2: Key Features of SPPS vs. Solution-Phase Synthesis for N-Methylnorvaline Peptides

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Process | Stepwise assembly on a solid support. bachem.com | Reactions carried out in solution. nih.gov |

| Purification | Simplified by washing the resin. bachem.com | Requires purification after each step. |

| Scalability | Generally preferred for smaller scale and research. bachem.com | Can be advantageous for large-scale production. bachem.com |

| N-Methylnorvaline Incorporation | Can be incorporated directly or via on-resin methylation. mdpi.comacs.org | Requires pre-synthesized N-methylnorvaline building blocks. mdpi.com |

Macrocyclization Strategies Involving N-Methylnorvaline Residues

Macrocyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability. uni-kiel.dersc.orgnih.gov The inclusion of N-methylated amino acids like N-methylnorvaline can significantly influence the conformational preferences of the linear peptide precursor, often promoting turn structures that facilitate efficient cyclization. uni-kiel.de

Role of N-Methylnorvaline in Pre-organizing the Peptide Backbone:

N-methylated amino acids can act as "turn-inducing elements," helping the linear peptide to adopt a conformation where its ends are in close proximity, which is necessary for efficient ring closure. uni-kiel.de This pre-organization minimizes the likelihood of intermolecular reactions that lead to oligomerization. uni-kiel.de

Cyclization Methods:

The final ring-closing step can be performed either in solution or while the peptide is still attached to the solid support (on-resin cyclization). nih.govrsc.org

Solution-Phase Cyclization: After the linear peptide containing N-methylnorvaline is synthesized and cleaved from the resin, it is cyclized in a dilute solution to favor the intramolecular reaction. nih.gov

On-Resin Cyclization: The peptide is cyclized while its side chain is anchored to the resin. This method can offer the benefits of a "pseudo-dilution" effect, which also favors intramolecular cyclization. nih.gov

Table 3: Common Macrocyclization Reactions

| Reaction Type | Description | Key Features |

| Lactamization | Formation of an amide bond between the N-terminus and C-terminus. rsc.org | The most common method for peptide cyclization. |

| Lactonization | Formation of an ester bond, creating a cyclic depsipeptide. rsc.org | Requires a hydroxy acid residue in the peptide sequence. |

| Click Chemistry | Cycloaddition reactions, such as the azide-alkyne cycloaddition. rsc.org | Highly efficient and orthogonal to most other functional groups. |

| Ring-Closing Metathesis | Formation of a carbon-carbon double bond between two alkene-containing side chains. rsc.org | Requires specific amino acids with alkenyl side chains. |

Enzymatic Inhibition Studies (Non-Clinical)

Non-clinical research has explored the inhibitory effects of N-Methylnorvaline-containing compounds on specific classes of enzymes, particularly peptidases.

Modulation of Cholinesterase Activity (e.g., Butyrylcholinesterase Inhibition)

Current scientific literature does not provide evidence of studies investigating the direct modulatory effect of this compound on cholinesterase activity, including butyrylcholinesterase. The primary focus of research on this compound and its conjugates has been in other enzymatic systems.

Inhibition of Peptidases (e.g., Lipoprotein Signal Peptidase, Dipeptidyl Peptidases)

The most significant area of investigation for N-Methylnorvaline in enzymatic studies is its incorporation into inhibitors of bacterial lipoprotein signal peptidase (LspA). LspA is a critical enzyme in the lipoprotein biosynthesis pathway of Gram-negative bacteria, making it an attractive target for novel antibacterial agents. pnas.orgcolumbuslabs.org

In a notable study, N-Methylnorvaline was used as a component in the synthesis of a modified version of globomycin (B1604857), a known natural inhibitor of LspA. pnas.org This synthetic analog was designed to target LspA in Acinetobacter baumannii, a bacterium known for its high rates of antibiotic resistance. The inclusion of N-Methylnorvaline was part of a broader strategy to create a more potent and effective inhibitor. pnas.org The inhibition of LspA disrupts the maturation of lipoproteins, which is essential for bacterial viability. nih.gov

While dipeptidyl peptidases (DPPs) are a well-established class of enzymes with numerous known inhibitors, the available research does not specifically link N-Methylnorvaline to the direct inhibition of these enzymes. nih.govnih.govmedchemexpress.com

Structure-Activity Relationship (SAR) Studies on N-Methylnorvaline Derivatives

The structural characteristics of N-Methylnorvaline play a crucial role in the activity of the larger molecules in which it is incorporated.

Influence of Side Chain Modifications on Enzymatic Interactions

The norvaline side chain, a propyl group, is a key feature of N-Methylnorvaline. In the design of the LspA inhibitor, the selection of N-Methylnorvaline suggests that the size and lipophilicity of its side chain are important for optimal interaction with the enzyme. pnas.org The side chains of amino acid residues in an inhibitor are critical for fitting into the binding pockets of the target enzyme. Modifications to these side chains can dramatically alter the inhibitory activity and selectivity of the compound.

Interaction with Biological Targets (Non-Clinical)

The primary biological target identified for conjugates of N-Methylnorvaline in non-clinical studies is the bacterial enzyme lipoprotein signal peptidase (LspA). pnas.org The interaction of the N-Methylnorvaline-containing globomycin analog with LspA is inhibitory, leading to a disruption of the lipoprotein maturation pathway in bacteria like Acinetobacter baumannii. pnas.org This interaction is a key component of the antibacterial strategy targeting this essential enzyme.

Molecular Docking Simulations to Elucidate Binding Mechanisms

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemspider.commdpi.com This method is instrumental in understanding the binding mechanisms of ligands, such as N-Methylnorvaline and its conjugates, with their protein targets. The process involves predicting the ligand's conformation and orientation within the active site of a protein and estimating the strength of the interaction, often expressed as a binding energy or docking score. chemspider.commdpi.com

In the context of this compound and its derivatives, molecular docking simulations can provide valuable insights into their potential biological targets. For instance, these simulations can help identify key amino acid residues within a protein's binding pocket that interact with the compound. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex. nih.govnih.gov By understanding these interactions, researchers can rationalize the observed biological activity of the compound and guide the design of new analogs with improved potency or selectivity.

The process typically starts with obtaining the three-dimensional structures of the ligand and the target protein, which can be sourced from crystallographic databases or generated through homology modeling. chemspider.commdpi.com Software programs like AutoDock, GOLD, and Glide are then used to perform the docking calculations, which explore various possible binding poses of the ligand and rank them based on a scoring function. nih.govscirp.org

Hypothetical Molecular Docking Results of N-Methylnorvaline Derivatives against a Target Protein

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|---|

| N-Methylnorvaline | Hypothetical Enzyme A | -6.5 | Asp120, Tyr85, Val102 | Hydrogen Bond, Hydrophobic |

| N-Methylnorvaline Conjugate 1 | Hypothetical Enzyme A | -8.2 | Asp120, Tyr85, Val102, Arg210 | Hydrogen Bond, Hydrophobic, Electrostatic |

| N-Methylnorvaline Conjugate 2 | Hypothetical Enzyme B | -7.8 | Phe330, Leu280, Ser400 | Hydrophobic, Hydrogen Bond |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes, as specific molecular docking studies on this compound were not found in the public domain.

In vitro and Ex vivo Activity Assays

In vitro and ex vivo assays are fundamental tools for evaluating the biochemical and enzymatic activity of compounds like this compound and its conjugates. These assays are conducted outside of a living organism, with in vitro studies performed in a controlled environment, such as a test tube or culture dish, and ex vivo studies using tissue samples from an organism. nih.govrsc.org

In vitro assays are crucial for determining the direct effects of a compound on a specific biological target, such as an enzyme or a receptor. For example, enzyme inhibition assays can quantify the ability of N-Methylnorvaline derivatives to block the activity of a particular enzyme. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the test compound. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.

Ex vivo studies bridge the gap between in vitro experiments and in vivo studies in whole organisms. nih.govrsc.org These assays use living cells or tissues that have been removed from an organism, allowing for the investigation of a compound's effects in a more complex biological context. For instance, the activity of N-Methylnorvaline conjugates could be assessed on isolated organ preparations to understand their physiological effects. nih.govrsc.org

Hypothetical In Vitro Enzyme Inhibition Data for N-Methylnorvaline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Assay Type |

|---|---|---|---|

| N-Methylnorvaline | Hypothetical Protease X | > 100 | Fluorometric |

| N-Methylnorvaline Conjugate A | Hypothetical Protease X | 15.2 | Fluorometric |

| N-Methylnorvaline Conjugate B | Hypothetical Kinase Y | 8.7 | Luminescent |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes, as specific in vitro assay results for this compound were not found in the public domain.

Role in Biosynthetic Pathway Elucidation

N-methylated amino acids, including structures similar to N-Methylnorvaline, are components of various natural products, often contributing to their biological activity and stability. mdpi.com The study of how these modified amino acids are synthesized and incorporated into larger molecules is a key aspect of biosynthetic pathway elucidation. The biosynthesis of N-methylated amino acids typically involves the action of specific enzymes called N-methyltransferases, which catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to the amino group of the amino acid. nih.gov

Investigating the biosynthesis of natural products containing N-Methylnorvaline or its analogs can reveal novel enzymatic machinery and biochemical transformations. For example, gene knockout studies in a producing organism can be performed to identify the genes responsible for the N-methylation step. Subsequent characterization of the encoded enzyme can provide insights into its substrate specificity and catalytic mechanism. Understanding these biosynthetic pathways can enable the engineered production of novel natural product analogs through combinatorial biosynthesis.

Enzymes Involved in N-Methylation in Natural Product Biosynthesis

| Enzyme Type | Function | Methyl Donor | Example Natural Product Class |

|---|---|---|---|

| N-methyltransferase | Catalyzes the transfer of a methyl group to an amino group | S-adenosyl-L-methionine (SAM) | Non-ribosomal peptides, Alkaloids |

| Radical SAM enzymes | Can be involved in methylation reactions via radical mechanisms | S-adenosyl-L-methionine (SAM) | Thiopeptide antibiotics |

The study of N-Methylnorvaline's role in biosynthesis could uncover unique enzymes and pathways, contributing to the broader understanding of natural product synthesis. rsc.orgutexas.edu

Role of N Methylnorvaline Dihydrochloride in Complex Molecular Architectures

Integration into Cyclodepsipeptides

Cyclodepsipeptides are a diverse class of cyclic peptides containing both amino acid and hydroxy acid residues, many of which exhibit potent biological activities. The incorporation of N-methylated amino acids is a common feature in naturally occurring cyclodepsipeptides and a key tool in the synthetic development of novel analogs. monash.edu

In some instances, the replacement of a standard amino acid with its N-methylated counterpart can lead to enhanced biological activity. For example, in the case of enniatin A, the substitution of one N-methyl-(l)-isoleucine with an N-methyl-(l)-alanine resulted in a tenfold increase in activity against the parasitic nematode H. contortus. monash.edu Conversely, the introduction of N-methyl-norvaline residues in some derivatives has been found to decrease anthelmintic activity, highlighting the nuanced and context-dependent impact of this modification. monash.edu The cyclic nature and the presence of N-methylated residues can also confer resistance to enzymatic degradation, thereby improving the oral bioavailability of these compounds. monash.edu

The synthesis of cyclodepsipeptide analogs is a cornerstone of structure-activity relationship (SAR) studies, aimed at optimizing the therapeutic potential of these natural products. monash.edu By systematically replacing amino acid residues with their N-methylated versions, researchers can probe the conformational requirements for biological activity. monash.edu For example, the synthesis of a library of analogs for the cytotoxic cyclodepsipeptide zygosporamide allowed for the establishment of key structure-activity and structure-selectivity relationships. monash.edu

The choice of coupling reagents is critical in the solid-phase synthesis of N-methyl-rich peptides, as the coupling of protected N-methylamino acids can be challenging. nih.gov Reagents like PyAOP and PyBOP/HOAt have shown promise in facilitating these difficult couplings. nih.gov These synthetic efforts enable the creation of novel cyclodepsipeptides with improved potency, selectivity, and pharmacokinetic profiles. monash.edu

Inclusion in Conotoxin Peptide Analogs

Conotoxins are small, disulfide-rich peptides found in the venom of cone snails, known for their high potency and selectivity as antagonists of ion channels. researchgate.net The engineering of conotoxin analogs through chemical modification is a key strategy to enhance their therapeutic potential. researchgate.net

While specific examples of N-Methylnorvaline incorporation in conotoxins are not readily found in the literature, the N-methylation of glycine (B1666218) and other residues has been explored to modulate the properties of these peptides. nih.gov N-terminal modifications, in general, have been shown to influence the selectivity of conotoxins for their target ion channels. nih.gov

The synthesis of conotoxin analogs allows for the exploration of how changes in the peptide sequence and structure affect stability and activity. rsc.org For instance, linking the N- and C-termini of α-conotoxins has been shown to improve their stability in vivo while retaining their pharmacological activity. mdpi.com Such modifications are crucial for developing these potent neurotoxins into viable drug leads for conditions like pain and nicotine (B1678760) addiction. researchgate.net The synthesis of these analogs often employs solid-phase peptide synthesis (SPPS), which allows for the rapid generation of a variety of modified peptides for SAR studies. mdpi.com

Contribution to Modified Natural Product Analogs (e.g., Globomycin (B1604857) Derivatives)

Globomycin is a cyclic lipodepsipeptide antibiotic that inhibits lipoprotein signal peptidase II (LspA) in Gram-negative bacteria. researchgate.netspringernature.com The synthesis of globomycin analogs is an active area of research aimed at improving its antibacterial spectrum and potency. springernature.comresearchgate.net

Modifications to the structure of globomycin, including its peptide core, have been shown to significantly impact its biological activity. nih.govuiw.edu Specifically, alterations at the N-methyl position can induce conformational changes in the peptide, leading to a loss of bactericidal activity. nih.govuiw.edu This indicates that the native conformation, stabilized by the specific arrangement of its constituent amino acids, is crucial for its function.

The total synthesis of globomycin and its analogs allows for a detailed investigation of its structure-activity relationships. researchgate.netresearchgate.net For example, the development of synthetic routes that permit the diversification of the lipid tail has enabled the creation of analogs with improved properties. researchgate.net These studies underscore the importance of maintaining the structural integrity of the macrocyclic core while exploring modifications at other positions to enhance the therapeutic profile of this class of antibiotics. nih.govuiw.edu

N-Methylnorvaline, often handled in its dihydrochloride (B599025) salt form for stability and solubility, serves as a crucial building block in the synthesis of complex molecular architectures, particularly in the realm of peptides and peptide-based natural products. Its incorporation into these structures is not merely an arbitrary substitution but a strategic decision to impart specific, advantageous properties to the final molecule. The primary role of N-Methylnorvaline lies in its ability to modify the physicochemical and biological characteristics of peptides.

N-methylated amino acids (N-Me AAs), such as N-Methylnorvaline, are prevalent components of nonribosomal peptides (NRPs), a class of natural products from which many clinically significant therapeutics are derived. nih.gov The presence of the methyl group on the amide nitrogen of the peptide backbone introduces significant conformational constraints. This N-methylation prevents the formation of hydrogen bonds at the amide nitrogen and sterically hinders rotation around the C-N bond, leading to a more rigid peptide backbone. nih.govnih.gov This increased conformational rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity to target proteins.

Furthermore, the incorporation of N-Methylnorvaline can significantly increase the metabolic stability of peptides. nih.govnih.gov Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. The N-methyl group acts as a shield, sterically hindering the approach of proteases that would otherwise cleave the peptide bond. nih.gov This increased resistance to proteolysis prolongs the half-life of the peptide in biological systems.

Another key advantage conferred by N-Methylnorvaline is enhanced membrane permeability. nih.govnih.gov The methylation of the amide nitrogen reduces the hydrogen bonding capacity of the peptide, making it more lipophilic. This increased lipophilicity facilitates the passive diffusion of the peptide across cellular membranes, a critical factor for reaching intracellular targets.

The synthesis of peptides containing N-Methylnorvaline and other N-methylated amino acids can be challenging. nih.gov The coupling of a protected N-methylamino acid to another amino acid, especially another N-methylated one, often proceeds with low efficiency. nih.gov However, specialized coupling reagents and optimized solid-phase peptide synthesis (SPPS) protocols have been developed to overcome these synthetic hurdles, enabling the creation of peptides rich in N-methylated residues. nih.govresearchgate.netyoutube.com

The strategic incorporation of N-Methylnorvaline is a key feature in the design of peptide libraries for drug discovery. nih.govnih.govnih.gov By creating libraries of peptides with varying degrees of N-methylation, researchers can screen for molecules with optimized properties, such as high target affinity, improved stability, and enhanced cell permeability. nih.govnih.gov This approach has been successfully used to identify drug-like, high-affinity ligands for various protein targets. nih.gov

| Property Conferred by N-Methylation | Consequence for Molecular Architecture | Reference |

| Increased Conformational Rigidity | Pre-organization into bioactive conformation, enhanced target binding. | nih.govnih.gov |

| Protease Resistance | Increased metabolic stability and prolonged biological half-life. | nih.govnih.gov |

| Increased Lipophilicity | Enhanced membrane permeability and cellular uptake. | nih.govnih.gov |

Mechanistic Investigations of Action (Non-Clinical)

The non-clinical mechanistic investigations of N-Methylnorvaline dihydrochloride are intrinsically linked to its role as a structural component within larger, complex molecules, primarily peptides. The "mechanism of action" of N-Methylnorvaline itself is not typically studied in isolation; rather, its effects are understood through the functional changes it imparts upon the peptides into which it is incorporated.

The primary non-clinical mechanism of action of N-Methylnorvaline-containing peptides is the modulation of protein-protein interactions. By inducing a specific, rigid conformation, these peptides can act as potent and selective inhibitors or stabilizers of protein complexes. The pre-organized structure of the peptide, due to the presence of N-Methylnorvaline, minimizes the entropic penalty of binding, leading to higher affinity for the target protein.

A key mechanistic feature is the enhanced resistance to enzymatic degradation. nih.govnih.gov In non-clinical studies, peptides containing N-Methylnorvaline demonstrate a significantly longer duration of action compared to their non-methylated counterparts when exposed to proteolytic enzymes. This is a direct consequence of the steric hindrance provided by the N-methyl group, which physically blocks the active site of proteases.

Furthermore, the increased lipophilicity and reduced hydrogen bonding capacity resulting from N-methylation directly influence the mechanism of cellular uptake. nih.govnih.gov Non-clinical investigations using cell-based assays have shown that peptides incorporating N-Methylnorvaline can more readily cross cell membranes through passive diffusion. This allows them to access intracellular targets that are inaccessible to many conventional peptide drugs.

The ribosomal incorporation of N-Methylnorvaline has been demonstrated in reconstituted E. coli translation systems. nih.govnih.gov By supplementing the system with chemically N-methylated aminoacyl-tRNA, peptides containing N-Methylnorvaline can be synthesized. nih.gov This has opened up avenues for the in vitro selection of N-methylated peptide libraries, such as mRNA display, to identify ligands with high affinity and specificity for a given target. nih.gov The ability to incorporate multiple N-methylated amino acids into a single peptide sequence further expands the chemical space that can be explored in these non-clinical drug discovery platforms. nih.gov

| Mechanistic Aspect | Effect of N-Methylnorvaline Incorporation | Research Context | Reference |

| Target Binding | Induces conformational rigidity, leading to higher affinity and selectivity. | In vitro binding assays | nih.govnih.gov |

| Metabolic Stability | Sterically hinders protease cleavage, prolonging peptide half-life. | Enzymatic degradation assays | nih.govnih.gov |

| Cellular Permeability | Increases lipophilicity, facilitating passive diffusion across membranes. | Cell-based uptake studies | nih.govnih.gov |

| Ribosomal Synthesis | Can be incorporated into peptides using modified in vitro translation systems. | Reconstituted E. coli translation systems | nih.govnih.gov |

Advanced Analytical Research Approaches for N Methylnorvaline Dihydrochloride

Chromatographic Methodologies

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and research chemicals like N-Methylnorvaline Dihydrochloride (B599025). They are essential for separating the compound of interest from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of N-Methylnorvaline Dihydrochloride and quantifying its concentration in various samples. For N-methylated amino acids, reversed-phase HPLC (RP-HPLC) is a commonly employed method. The separation is typically achieved on a C18 column.

A critical aspect of analyzing chiral molecules like N-Methylnorvaline is the separation of its enantiomers. This can be accomplished either by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govnih.gov For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven successful. sigmaaldrich.com

The mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve the best separation. acs.org Detection is commonly performed using a UV detector, as amino acids and their derivatives often possess a chromophore or can be derivatized to be UV-active.

Illustrative HPLC Method Parameters for N-Methylnorvaline Analysis:

| Parameter | Example Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) with 25 mM Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table is representative of a typical starting point for method development and is not based on published data for this specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and structural characterization of compounds like this compound. LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.

Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is determined. For N-Methylnorvaline, the protonated molecule [M+H]⁺ would be monitored.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For N-methyl amino acids, common fragmentation pathways include the loss of water and carbon monoxide, leading to the formation of a characteristic immonium ion. nih.gov

Illustrative LC-MS/MS Parameters for N-Methylnorvaline:

| Parameter | Example Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (Q1) | Predicted m/z for N-Methylnorvaline |

| Product Ions (Q3) | Characteristic fragment ions |

| Collision Energy | Optimized for fragmentation |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table presents hypothetical parameters for illustrative purposes.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the unambiguous structural elucidation of novel compounds and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds, including derivatives of N-Methylnorvaline. Both ¹H NMR and ¹³C NMR are routinely used.

In ¹H NMR, the chemical shifts, coupling constants, and integration of the signals provide information about the number and types of protons and their connectivity. For N-Methylnorvaline, specific signals would be expected for the N-methyl group, the alpha-proton, and the protons of the norvaline side chain.

¹³C NMR provides information about the carbon skeleton of the molecule. steelyardanalytics.com Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. steelyardanalytics.com For a derivative of N-Methylnorvaline, signals for the carbonyl carbon, the alpha-carbon, the N-methyl carbon, and the carbons of the side chain and any derivatizing group would be observed. steelyardanalytics.com

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule and confirm its structure. uzh.ch These methods are particularly useful for complex derivatives or for confirming the site of derivatization.

Analytical Method Development and Validation for Research Applications

The development and validation of analytical methods are crucial to ensure that the data generated in a research context is reliable, accurate, and reproducible. researchgate.net Method validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH). nih.gov

Accuracy, Precision, and Linearity Studies in Research Contexts

Accuracy refers to the closeness of the measured value to the true or accepted value. au.dk It is often assessed by performing recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the added compound that is measured is calculated. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. au.dk It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ajpsonline.com It is determined by analyzing a series of standards of this compound at different concentrations and plotting the instrument response against the concentration. The correlation coefficient (R²) of the resulting calibration curve is a measure of linearity. researchgate.net

Illustrative Validation Data Summary (Hypothetical):

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2% | 1.2% |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

This table provides example data to illustrate the typical outcomes of a validated analytical method.

Non Clinical Research Frameworks and Regulatory Science Implications for Novel Compounds Incorporating N Methylnorvaline Dihydrochloride

Adherence to Good Laboratory Practice (GLP) in Non-Clinical Studies

Good Laboratory Practice (GLP) embodies a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. simbecorion.com The principles of GLP are a set of rules and criteria for a quality system covering the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. europa.eustagebio.com For a novel compound like N-Methylnorvaline dihydrochloride (B599025), GLP compliance is fundamental for the data to be accepted by regulatory authorities worldwide.

The main objective of GLP in the context of a new compound is to guarantee that the data submitted to regulatory bodies is a true reflection of the results obtained during the study and can be relied upon to support safety assessments. simbecorion.comfda.gov This involves a structured approach to conducting studies, ensuring that every aspect, from the qualification of personnel to the calibration of equipment and the handling of the test substance, is meticulously documented. stagebio.com

Key tenets of GLP that are directly applicable to non-clinical studies of N-Methylnorvaline dihydrochloride include:

Test Facility Management: The facility must be of appropriate size and construction to minimize disturbances that could interfere with the study's validity. stagebio.com

Quality Assurance Unit (QAU): The QAU is independent of the study conduct and is responsible for monitoring the research process to assure management that the study complies with GLP principles. simbecorion.com

Apparatus, Material, and Reagents: Equipment used for the generation of safety data must be of appropriate design and capacity and be properly maintained and calibrated. stagebio.com

Test Systems: Both physical/chemical and biological test systems must be properly characterized and maintained to ensure the quality of the data. simbecorion.com

Test and Reference Items: Procedures for the handling, sampling, and storage of this compound must be established to ensure its homogeneity and stability throughout the study. stagebio.com

Standard Operating Procedures (SOPs): Detailed written procedures for all routine laboratory activities are essential for ensuring consistency and reproducibility. simbecorion.com

Reporting of Results: The final report must contain a complete and accurate account of the study conduct and all data generated, signed and dated by the study director. europa.eu

The following interactive table outlines the core components of a GLP-compliant non-clinical study for a compound such as this compound.

| GLP Component | Requirement | Implication for this compound Studies |

| Study Plan (Protocol) | A detailed written plan approved by the study director before the initiation of the study. | Outlines the objectives, methods, and procedures for the non-clinical testing of this compound. |

| Study Conduct | The study must be conducted in accordance with the protocol. All changes or deviations must be documented and justified. | Ensures that the generated data on this compound is reliable and reproducible. |

| Data Recording | All data generated during the study must be recorded directly, promptly, accurately, and legibly. | Creates a complete and traceable record of the findings related to this compound. |

| Archiving | The study plan, raw data, final report, and other specified specimens and records must be retained in an archive for a defined period. | Allows for future review and verification of the study results for this compound. |

Non-Clinical Data Evaluation and Reporting in Research

The evaluation and reporting of non-clinical data for a novel compound like this compound are guided by international standards, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). fda.gov The ICH M3(R2) guidance, for instance, provides recommendations on the non-clinical safety studies needed to support human clinical trials and marketing authorization. fda.gov

A thorough non-clinical data package for this compound would be expected to characterize its effects with respect to target organs, dose-dependence, relationship to exposure, and, where appropriate, potential reversibility of toxic effects. fda.gov The evaluation process involves a weight-of-evidence approach, considering all available data to make an informed assessment of the compound's properties.

The reporting of non-clinical data must be comprehensive and transparent. Final study reports should include:

A descriptive title, identification of the test item (this compound), and the reference item.

Information concerning the sponsor and the test facility.

A summary of the results.

A description of the materials and test methods used.

A presentation of the results, including calculations and determinations of statistical significance.

A discussion and interpretation of the results.

A concluding statement on the findings of the study.

The table below illustrates the typical progression of non-clinical studies and the data evaluation focus at each stage for a new chemical entity.

| Study Type | Primary Objective | Data Evaluation Focus for this compound |

| Pharmacology | To identify the mechanism of action and effects on physiological functions. | Characterization of the primary and secondary pharmacological effects. |

| Pharmacokinetics | To study the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Understanding the exposure levels in target tissues and the metabolic fate of this compound. fda.gov |

| Toxicology | To identify potential target organs for toxicity and determine a no-observed-adverse-effect level (NOAEL). youtube.com | Assessment of acute, sub-chronic, and chronic toxicity; evaluation of local tolerance. |

| Genotoxicity | To assess the potential for the compound to cause damage to genetic material. | Evaluation of mutagenicity and clastogenicity in a battery of in vitro and in vivo tests. |

Assessment of Impurities and Degradants in Research Compounds

The assessment of impurities and degradants is a critical aspect of the non-clinical evaluation of any new chemical entity, including this compound. inotiv.com Impurities can arise during the manufacturing process or upon storage, and even small amounts may influence the efficacy and safety of the compound. inotiv.com Global regulatory agencies require the identification, reporting, and qualification of impurities and degradants. inotiv.com

The ICH Q3A and Q3B guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively. The process involves:

Identification: Characterizing the chemical structure of impurities present at levels above a specified threshold.

Reporting: Documenting the levels of identified and unidentified impurities in the drug substance.

Qualification: The process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.

For a research compound like this compound, the focus is on understanding the impurity profile of the batches used in non-clinical studies. This ensures that the observed biological effects are attributable to the compound itself and not to its impurities.

The following table summarizes the types of impurities that may be relevant for a synthetic compound like this compound.

| Impurity Type | Origin | Example for a Synthetic Amino Acid Derivative |

| Organic Impurities | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. | Isomers of N-Methylnorvaline, unreacted starting materials, or products of side reactions. |

| Inorganic Impurities | Reagents, ligands, inorganic salts, heavy metals, or other residual metals. | Residual catalysts (e.g., palladium, platinum), inorganic salts from work-up procedures. |

| Residual Solvents | Solvents used in the manufacturing process. | Ethanol, methanol, dichloromethane, etc., used in synthesis and purification steps. |

The thorough characterization and control of impurities are essential for ensuring the quality and consistency of the research compound and for the reliable interpretation of non-clinical data.

Q & A

Q. What computational tools are recommended for predicting the binding affinity of this compound to hypothetical protein targets?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with homology-modeled structures of target proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Notes for Methodological Rigor

- Cross-Validation : Always corroborate synthetic yields and bioactivity data with orthogonal methods (e.g., NMR + MS for structure; enzymatic assays + cellular models for function).

- Controlled Variables : Document environmental factors (e.g., humidity, light exposure) that may influence compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.